molecular formula C11H9ClOS B1348197 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene CAS No. 51527-18-5

2-Acetyl-5-chloro-3-methylbenzo[b]thiophene

Cat. No. B1348197
CAS RN: 51527-18-5
M. Wt: 224.71 g/mol
InChI Key: FQFYTUVWAHAYMK-UHFFFAOYSA-N
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Description

2-Acetyl-5-chloro-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C11H9ClOS and a molecular weight of 224.71 .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with acetyl, chloro, and methyl groups .

Scientific Research Applications

Synthesis and Antidepressant Activity

One notable application of benzo[b]thiophene derivatives, closely related to 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene, involves the synthesis of compounds with dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressants. Orus et al. (2002) synthesized derivatives with different substituents, evaluating their in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, showing compounds with significant activity in both assays (Orus et al., 2002).

Anti-inflammatory Applications

Radwan, Shehab, and El-Shenawy (2009) explored the anti-inflammatory potential of 5-substituted benzo[b]thiophene derivatives. Through chemical modification, they produced compounds exhibiting potent anti-inflammatory activity, highlighting the therapeutic potential of such derivatives in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial and Antitubercular Activities

Vasoya et al. (2005) demonstrated the biological activity of azetidinones and acetyl oxadiazoles bearing a benzo[b]thiophene nucleus, showing significant antitubercular and antimicrobial effects against a variety of microbes. This study suggests the utility of benzo[b]thiophene derivatives in developing new antimicrobial and antitubercular agents (Vasoya, Patel, Dobaria, & Joshi, 2005).

Synthesis Methodologies

A variety of synthesis methodologies have been developed to access benzo[b]thiophene derivatives efficiently. For instance, Migulin (2016) reported an expedient synthesis of 2-methyl-5-nitrobenzo[b]thiophene, showcasing the compound's utility as a building block for various organic assemblies. This work underscores the importance of 2-Acetyl-5-chloro-3-methylbenzo[b]thiophene derivatives in synthetic organic chemistry and material science (Migulin, 2016).

Cytotoxicity and Anticancer Activity

Research into the cytotoxicity and anticancer activity of benzo[b]thiophene derivatives has shown promising results. Mohareb, Wardakhan, and Hamed (2014) synthesized fused thiophene and pyrazole derivatives derived from benzo[b]thiophene, demonstrating significant cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy, highlighting the versatility and utility of benzo[b]thiophene derivatives in medicinal chemistry (Mohareb, Wardakhan, & Hamed, 2014).

properties

IUPAC Name

1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFYTUVWAHAYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346257
Record name 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-chloro-3-methylbenzo[b]thiophene

CAS RN

51527-18-5
Record name 1-(5-Chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-3-methyl-benzo[b]thiophen-2-yl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hassan, AAN Melad, MI Zakariah… - Tropical Life Sciences …, 2023 - tlsr.usm.my
This study evaluated the histopathological changes in the gill, liver and kidney of African catfish (Clarias gariepinus) intoxicated with a sub-lethal dose of Melaleuca cajuputi leaves …
Number of citations: 2 www.tlsr.usm.my

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